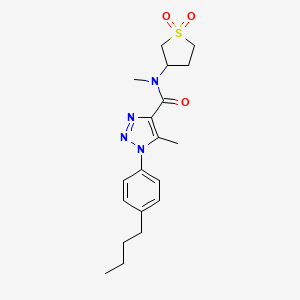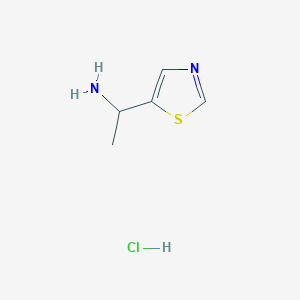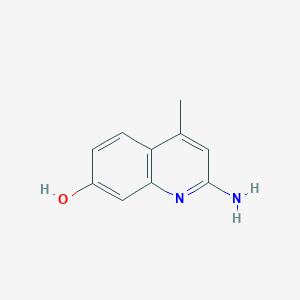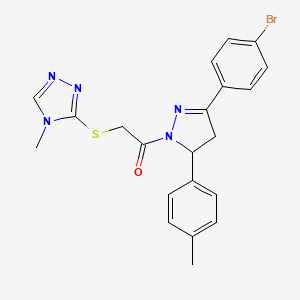
2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrFO. It has a molecular weight of 231.06 .
Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 264.0±25.0 °C and its density is predicted to be 1.494±0.06 g/cm3 .Applications De Recherche Scientifique
Molecular Structure and Analysis
The molecular structure, vibrational frequencies, and corresponding vibrational assignments of compounds related to 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone have been studied. These compounds show potential in nonlinear optics due to their hyperpolarizability and molecular electrostatic potential characteristics, indicating their role in advanced materials science and photonics (Mary et al., 2015).
Anticholinesterase Activities
Derivatives of this compound have been synthesized and evaluated for their anticholinesterase activities. Compounds with electron-donating substituents showed the highest activity, highlighting their potential use in the development of treatments for diseases like Alzheimer's (Mohsen et al., 2014).
Synthesis of Polyheterocycles
The compound has been used in the synthesis of new classes of fluorophores, specifically indolizino[3,2-c]quinolines, demonstrating its utility in creating advanced fluorescent probes for biomedical applications (Park et al., 2015).
Chalcone Analogues
The compound has been used in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This synthesis is notable in the field of organic chemistry for creating a variety of compounds with potential pharmaceutical applications (Curti et al., 2007).
Enantioselective Microbial Reduction
This compound has been involved in the enantioselective microbial reduction process, indicating its role in creating chiral intermediates for pharmaceutical synthesis (Patel et al., 2004).
Synthesis of Fluorinated Fluorophores
The compound is used in the synthesis of fluorinated benzophenones and related compounds, aiding in the development of novel fluorophores with enhanced photostability and improved spectroscopic properties (Woydziak et al., 2012).
Propriétés
IUPAC Name |
2-bromo-1-(5-fluoro-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNZBWWMHSBAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
725743-48-6 |
Source


|
| Record name | 2-bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2715301.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715306.png)
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2715309.png)

![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)
![Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B2715312.png)

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)


